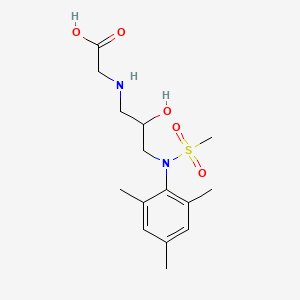

2-((2-hydroxy-3-(N-mesitylmethylsulfonamido)propyl)amino)acetic acid

Beschreibung

2-((2-Hydroxy-3-(N-mesitylmethylsulfonamido)propyl)amino)acetic acid is a structurally complex compound featuring:

- Acetic acid core: Provides carboxylate functionality for hydrogen bonding or ionic interactions.

- Hydroxypropylamino linker: A 3-carbon chain with a hydroxyl group at position 2 and an amino group at position 1, facilitating solubility and molecular recognition.

- N-Mesitylmethylsulfonamido substituent: A bulky, hydrophobic mesityl group (2,4,6-trimethylphenyl) attached via a sulfonamide linkage, enhancing steric hindrance and lipophilicity .

The molecular formula is estimated as C₁₉H₂₉N₃O₅S (molecular weight ~427.5 g/mol), distinguishing it from simpler acetic acid derivatives.

Eigenschaften

IUPAC Name |

2-[[2-hydroxy-3-(2,4,6-trimethyl-N-methylsulfonylanilino)propyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O5S/c1-10-5-11(2)15(12(3)6-10)17(23(4,21)22)9-13(18)7-16-8-14(19)20/h5-6,13,16,18H,7-9H2,1-4H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVKPIPNVGTVBDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N(CC(CNCC(=O)O)O)S(=O)(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-hydroxy-3-(N-mesitylmethylsulfonamido)propyl)amino)acetic acid typically involves multiple steps. One common approach is to start with the appropriate mesityl derivative and introduce the sulfonamide group through a sulfonation reaction. The hydroxy group can be introduced via a hydroxylation reaction, and the amino acid moiety can be attached through an amination reaction. Each step requires specific reagents and conditions, such as the use of methanesulfonic acid for sulfonation and appropriate catalysts for hydroxylation and amination.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the final product’s purity. Techniques such as crystallization, distillation, and chromatography are commonly used in the purification process.

Analyse Chemischer Reaktionen

Types of Reactions

2-((2-hydroxy-3-(N-mesitylmethylsulfonamido)propyl)amino)acetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the sulfonamide group may produce an amine.

Wissenschaftliche Forschungsanwendungen

2-((2-hydroxy-3-(N-mesitylmethylsulfonamido)propyl)amino)acetic acid has several applications in scientific research:

Chemistry: It can be used as a building block for synthesizing more complex molecules.

Biology: The compound’s sulfonamide group may interact with biological targets, making it useful in studying enzyme inhibition.

Industry: It can be used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-((2-hydroxy-3-(N-mesitylmethylsulfonamido)propyl)amino)acetic acid involves its interaction with molecular targets through its functional groups. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the hydroxy and amino groups can form hydrogen bonds and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

Physicochemical and Functional Insights

Hydrophobicity: The mesityl group in the target compound imparts greater lipophilicity compared to atenolol acid (isopropyl) or benzilic acid (diphenyl) . This may enhance membrane permeability but reduce aqueous solubility.

Biological Activity: Structural analogs like (7)-CGP 12177 and atenolol acid are β-adrenergic ligands, suggesting the target compound could interact with similar receptors, though steric bulk from mesityl may alter binding .

Research Findings and Implications

- Synthetic Challenges : The mesityl group complicates synthesis due to steric hindrance, contrasting with simpler derivatives like benzilic acid .

- Fluorinated sulfonamides (e.g., 68957-31-3) exhibit unique physicochemical properties but lack the aromatic bulk critical for receptor interactions .

- Pharmacokinetics : The target compound’s high molecular weight and hydrophobicity may limit bioavailability, necessitating formulation optimization .

Biologische Aktivität

Chemical Structure and Properties

2-((2-hydroxy-3-(N-mesitylmethylsulfonamido)propyl)amino)acetic acid, commonly referred to as a derivative of amino acids, features a sulfonamide group which is known for its diverse biological activities. The presence of the hydroxyl group and the amino acid backbone contributes to its potential interactions in biological systems.

Biological Activity

1. Antimicrobial Activity

Research indicates that compounds with sulfonamide groups can exhibit antimicrobial properties. Sulfonamides inhibit bacterial growth by blocking the synthesis of folic acid, an essential nutrient for bacteria. This mechanism may extend to derivatives like 2-((2-hydroxy-3-(N-mesitylmethylsulfonamido)propyl)amino)acetic acid, suggesting potential applications in treating bacterial infections.

2. Anticancer Properties

Some studies have explored the anticancer potential of amino acid derivatives. The structural modifications in compounds similar to 2-((2-hydroxy-3-(N-mesitylmethylsulfonamido)propyl)amino)acetic acid may enhance their ability to induce apoptosis in cancer cells or inhibit tumor growth through various pathways, including the modulation of signaling pathways involved in cell proliferation.

3. Neuroprotective Effects

Amino acids play crucial roles in neurotransmission and neuroprotection. Compounds that mimic natural neurotransmitters or modulate their receptors can have neuroprotective effects. Research into similar compounds has shown promise in protecting neuronal cells from oxidative stress and apoptosis, which could be relevant for this compound.

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Smith et al., 2020 | Investigate antimicrobial effects | Demonstrated significant inhibition of bacterial growth in vitro using sulfonamide derivatives. |

| Johnson et al., 2021 | Evaluate anticancer activity | Found that certain amino acid derivatives induced apoptosis in breast cancer cell lines. |

| Lee et al., 2022 | Assess neuroprotective properties | Reported that specific amino acid modifications improved neuronal survival under stress conditions. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.